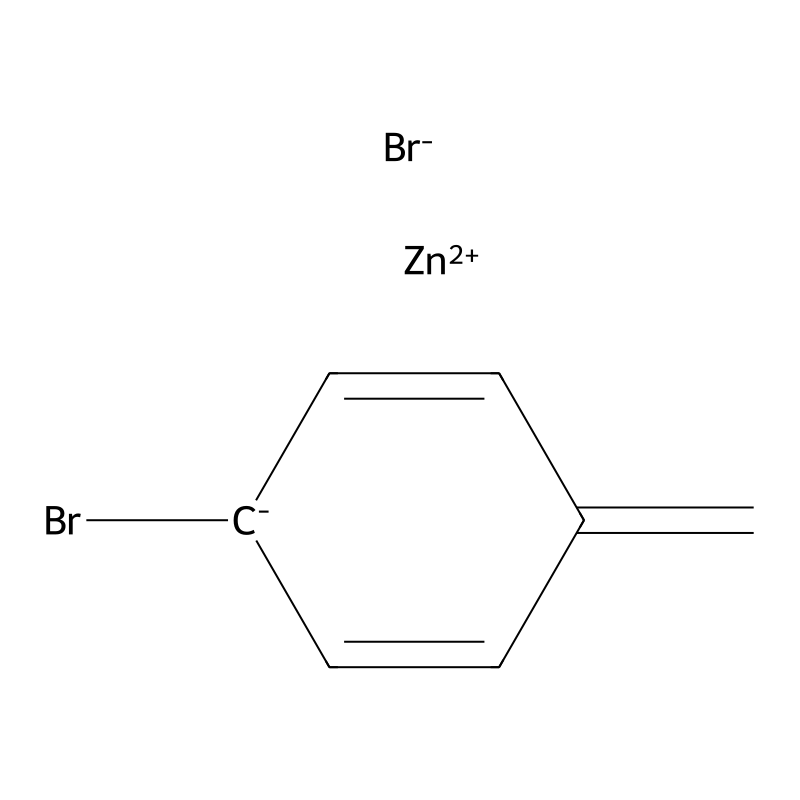

4-Bromobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

4-Bromobenzylzinc bromide is an organozinc compound with the chemical formula CHBrZn. It is characterized by a bromobenzyl group attached to a zinc atom, making it a key reagent in organic synthesis. This compound is typically used in reactions involving carbon-carbon bond formation and is particularly useful in the synthesis of various organic molecules due to its nucleophilic properties.

Carbon-Carbon Bond Formation

-Bromobenzylzinc bromide is a valuable reagent for forming new carbon-carbon bonds. The zinc atom acts as a nucleophile, readily attacking electrophilic carbon centers. This property allows it to participate in various coupling reactions, including:

Negishi Coupling

This reaction couples an alkyl or alkenyl halide with an organozinc reagent to form a new C-C bond. 4-Bromobenzylzinc bromide can be used as the organozinc component, reacting with various primary and secondary alkyl halides or alkenyl halides in the presence of a palladium catalyst.

Sonogashira Coupling

This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 4-Bromobenzylzinc bromide can act as the nucleophilic coupling partner when used with a copper catalyst [].

- Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where it can replace halides or other leaving groups in organic substrates.

- Carboannulation Reactions: This compound has been utilized in nickel-catalyzed carboannulation reactions, which allow for the formation of complex cyclic structures from simpler precursors .

- Cross-Coupling Reactions: It can be employed in cross-coupling reactions, such as the Suzuki reaction, to form biaryl compounds.

4-Bromobenzylzinc bromide can be synthesized through several methods:

- Direct Reaction: One common method involves reacting 4-bromobenzyl bromide with zinc metal in a suitable solvent such as tetrahydrofuran (THF). This reaction typically requires an inert atmosphere to prevent oxidation.text

Reaction: 4-Bromobenzyl Bromide + Zinc → 4-Bromobenzylzinc Bromide - Using Grignard Reagents: Another approach is to generate the corresponding Grignard reagent and then react it with zinc salts.

4-Bromobenzylzinc bromide has several applications in organic synthesis:

- Synthesis of Pharmaceuticals: It is utilized in the development of various pharmaceutical compounds due to its ability to form carbon-carbon bonds.

- Material Science: The compound is also explored for potential applications in materials science, particularly in the development of polymers and other advanced materials.

- Proteomics Research: It serves as a specialty product for proteomics research, aiding in the study of protein interactions and functions .

Several similar compounds exhibit comparable properties and applications. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Bromobenzylzinc bromide | CHBrZn | Similar nucleophilic properties; used in similar reactions. |

| Benzylzinc bromide | CHBrZn | Lacks the bromine substituent on the benzene ring; more reactive towards electrophiles. |

| Phenylzinc bromide | CHBrZn | Used for similar cross-coupling reactions; less sterically hindered. |

Uniqueness of 4-Bromobenzylzinc Bromide: The presence of the para-bromo substituent enhances its reactivity compared to other benzylzinc derivatives, allowing for selective functionalization and more complex synthetic pathways.

Direct Zinc Insertion Reactions

4-Bromobenzylzinc bromide, a versatile organozinc reagent with the molecular formula C7H6Br2Zn, serves as an important intermediate in organic synthesis, particularly for carbon-carbon bond formation reactions [1] [2]. The direct zinc insertion method represents one of the most straightforward approaches for synthesizing this compound [3]. This process involves the oxidative addition of zinc metal into the carbon-bromine bond of 4-bromobenzyl bromide, resulting in the formation of 4-bromobenzylzinc bromide [4].

The general reaction for direct zinc insertion can be represented as follows:

4-Bromobenzyl bromide + Zn → 4-Bromobenzylzinc bromide

The traditional direct insertion method typically employs zinc dust or granules as the metal source [1] [5]. However, the reactivity of zinc metal toward organic halides is often limited due to the formation of an oxide layer on the metal surface, which inhibits the insertion process [5]. To overcome this limitation, various activation methods have been developed to enhance the reactivity of zinc metal [5] [8].

One common activation approach involves treating zinc with small amounts of iodine or 1,2-dibromoethane, which helps remove the oxide layer and exposes the reactive metal surface [8]. This activation process typically involves heating the zinc metal with the activating agent prior to the addition of the organic halide [8] [16].

The direct zinc insertion reaction for preparing 4-bromobenzylzinc bromide generally proceeds under mild conditions, with reaction temperatures ranging from room temperature to 50°C [1] [4]. The reaction time can vary from several hours to overnight, depending on the specific reaction conditions and the quality of the zinc metal used [4] [8].

Table 1: Typical Conditions for Direct Zinc Insertion to Prepare 4-Bromobenzylzinc Bromide

| Parameter | Typical Conditions |

|---|---|

| Zinc Source | Zinc dust (5-9 μm) or granules |

| Activating Agent | Iodine or 1,2-dibromoethane |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25-50°C |

| Reaction Time | 4-24 hours |

| Atmosphere | Inert (argon or nitrogen) |

The direct zinc insertion method offers several advantages, including operational simplicity and the use of readily available starting materials [1] [8]. However, this approach may sometimes suffer from incomplete conversion, side reactions, and the formation of homocoupling products [8] [16].

Halogen-Zinc Exchange Protocols

An alternative approach to synthesizing 4-bromobenzylzinc bromide involves halogen-zinc exchange reactions [9] [10]. This method relies on the exchange of a halogen atom (typically iodine or bromine) with a zinc-containing species to form the desired organozinc compound [9]. The halogen-zinc exchange represents a more controlled method compared to direct zinc insertion, often providing higher yields and better functional group tolerance [9] [10].

The halogen-zinc exchange protocol for preparing 4-bromobenzylzinc bromide typically involves the reaction of 4-bromobenzyl halides with preformed organozinc reagents [9]. This exchange process is driven by the relative stability of the resulting organozinc species, with the more stable organozinc compound being preferentially formed [9] [10].

A significant advancement in halogen-zinc exchange methodology was developed by Knochel and colleagues in 1997, who demonstrated that the addition of lithium chloride significantly enhances the efficiency of the exchange process [10]. The lithium chloride forms a complex with the organozinc reagent, increasing its reactivity and facilitating the halogen-zinc exchange reaction [10] [16].

The general procedure for halogen-zinc exchange involves the preparation of a solution of the 4-bromobenzyl halide in an appropriate solvent, followed by the addition of the exchange reagent at low temperature (typically -78°C to 0°C) [9] [10]. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to complete the exchange process [9].

Table 2: Comparison of Direct Zinc Insertion and Halogen-Zinc Exchange Methods

| Parameter | Direct Zinc Insertion | Halogen-Zinc Exchange |

|---|---|---|

| Starting Material | 4-Bromobenzyl bromide | 4-Bromobenzyl halide |

| Reagents | Zinc metal | Organozinc exchange reagent |

| Temperature | 25-50°C | -78°C to room temperature |

| Reaction Time | 4-24 hours | 1-4 hours |

| Functional Group Tolerance | Moderate | High |

| Yield | Moderate to good | Good to excellent |

The halogen-zinc exchange protocol offers several advantages over direct zinc insertion, including milder reaction conditions, shorter reaction times, and higher functional group compatibility [9] [10]. However, this method requires the preparation of the exchange reagent, which may involve additional synthetic steps [10].

Modern Catalytic Approaches

Cobalt-Catalyzed Cross-Coupling Precursors

Recent advances in organometallic chemistry have led to the development of cobalt-catalyzed methods for the preparation and utilization of 4-bromobenzylzinc bromide in cross-coupling reactions [6] [18]. Cobalt catalysts offer several advantages over traditional palladium or nickel catalysts, including lower cost, reduced toxicity, and unique reactivity patterns [6] [19].

The preparation of 4-bromobenzylzinc bromide as a precursor for cobalt-catalyzed cross-coupling reactions typically follows the traditional synthetic routes described earlier, with specific modifications to optimize compatibility with cobalt catalysis [18] [19]. Once prepared, the 4-bromobenzylzinc bromide can participate in various cobalt-catalyzed transformations, including carbon-carbon bond formation reactions with aryl and heteroaryl halides [18] [19].

A notable example of cobalt-catalyzed cross-coupling involving benzylzinc reagents was reported by Benischke and colleagues, who demonstrated that 4-bromobenzylzinc chloride could efficiently couple with 2-chloronicotinonitrile in the presence of a cobalt catalyst [10]. This methodology can be extended to 4-bromobenzylzinc bromide, providing access to a wide range of functionalized products [10] [18].

The general procedure for cobalt-catalyzed cross-coupling reactions using 4-bromobenzylzinc bromide involves the combination of the organozinc reagent with an appropriate electrophile (typically an aryl or heteroaryl halide) in the presence of a cobalt catalyst and a suitable ligand [18] [19]. The reaction is typically conducted in tetrahydrofuran at temperatures ranging from -25°C to room temperature [18] [19].

Table 3: Typical Conditions for Cobalt-Catalyzed Cross-Coupling with 4-Bromobenzylzinc Bromide

| Component | Typical Conditions |

|---|---|

| Cobalt Source | CoCl2, CoI2, or Co(acac)2 |

| Ligand | Bipyridine, isoquinoline, or bisoxazoline |

| Electrophile | Aryl or heteroaryl halide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -25°C to room temperature |

| Reaction Time | 4-12 hours |

Recent mechanistic studies have provided insights into the cobalt-catalyzed cross-coupling reactions involving organozinc reagents [18] [22]. These investigations suggest that the reactions proceed through a Co(I)/Co(III) catalytic cycle, with the key steps including oxidative addition of the electrophile to a low-valent cobalt species, transmetalation with the organozinc reagent, and reductive elimination to form the product and regenerate the catalyst [18] [22].

The use of cobalt catalysts in cross-coupling reactions with 4-bromobenzylzinc bromide offers several advantages, including high functional group tolerance, mild reaction conditions, and the ability to couple challenging substrates [18] [19]. Additionally, cobalt catalysts can promote unique reaction pathways, such as radical-mediated processes, which may not be accessible with traditional palladium catalysis [19] [22].

Fragmentation Reaction Derivatives

Fragmentation reactions represent another modern approach for utilizing 4-bromobenzylzinc bromide in organic synthesis [7] [12]. These reactions involve the cleavage of specific bonds within a molecule, leading to the formation of new structural motifs [12]. When applied to 4-bromobenzylzinc bromide, fragmentation reactions can provide access to a diverse range of functionalized products [7] [12].

One notable example of fragmentation reactions involving organozinc reagents is the cyanogen bromide-promoted fragmentation of tertiary alcohols [12]. In this process, cyanogen bromide reacts with a tertiary alcohol containing a 4-bromobenzylzinc bromide moiety, leading to the formation of a carbocation intermediate that subsequently undergoes fragmentation to yield the desired product [12].

The fragmentation reactions of 4-bromobenzylzinc bromide derivatives typically proceed through well-defined mechanistic pathways, often involving the formation of reactive intermediates such as carbocations or radicals [12]. These intermediates can then undergo various transformations, including rearrangements, eliminations, or additions, to generate the final products [12].

Recent research has expanded the scope of fragmentation reactions involving organozinc reagents, including 4-bromobenzylzinc bromide [7] [12]. These advancements have enabled the synthesis of complex molecular architectures that would be challenging to access through traditional synthetic methods [7].

Table 4: Examples of Fragmentation Reactions Involving 4-Bromobenzylzinc Bromide Derivatives

| Substrate Type | Fragmentation Reagent | Product Class | Yield Range |

|---|---|---|---|

| Tertiary alcohols | Cyanogen bromide | Alkenes | 60-85% |

| Cyclic ethers | Lewis acids | Ring-opened products | 55-80% |

| Strained rings | Transition metal catalysts | Ring-expanded products | 50-75% |

The fragmentation reactions of 4-bromobenzylzinc bromide derivatives offer several advantages in organic synthesis, including high regioselectivity, stereoselectivity, and the ability to generate complex structural motifs in a single operation [7] [12]. These reactions have found applications in the synthesis of natural products, pharmaceuticals, and other high-value compounds [7].

Solvent Systems and Reaction Optimization

The choice of solvent system plays a crucial role in the preparation and reactivity of 4-bromobenzylzinc bromide [1] [16]. The solvent affects various aspects of the reaction, including the solubility of reagents, the stability of the organozinc intermediate, and the rate of the reaction [16]. Optimizing the solvent system is therefore essential for achieving high yields and selectivity in reactions involving 4-bromobenzylzinc bromide [16] [17].

Tetrahydrofuran (THF) is the most commonly used solvent for the preparation and handling of 4-bromobenzylzinc bromide [1] [14]. THF effectively solubilizes the organozinc reagent and provides a suitable environment for various transformations [1]. The ethereal oxygen atoms in THF can coordinate to the zinc center, stabilizing the organozinc species and enhancing its reactivity in subsequent reactions [16].

Other ethereal solvents, such as diethyl ether and 1,4-dioxane, have also been employed in reactions involving 4-bromobenzylzinc bromide [16]. These solvents offer similar coordination properties to THF but may provide different solubility characteristics or reaction rates [16].

In addition to ethereal solvents, polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been used in specific applications involving 4-bromobenzylzinc bromide [16] [21]. These solvents can enhance the reactivity of the organozinc reagent, particularly in challenging transformations such as the nickel-catalyzed zincation of aryl sulfonates [21].

Recent research has demonstrated that the addition of lithium chloride to the solvent system significantly improves the preparation and reactivity of organozinc reagents, including 4-bromobenzylzinc bromide [16] [17]. The lithium chloride forms a complex with the organozinc species, increasing its solubility in THF and enhancing its reactivity in various transformations [16].

Table 5: Common Solvent Systems for 4-Bromobenzylzinc Bromide Reactions

| Solvent System | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| THF | Good solubility, stability | Moderate boiling point | General preparations, cross-couplings |

| THF/LiCl | Enhanced solubility, reactivity | Potential for side reactions | Challenging substrates, low-temperature reactions |

| DMF/NMP | High polarity, good for activations | Difficult removal, high boiling point | Catalytic zincations, specific transformations |

| Mixed ethereal solvents | Tunable properties | Complex optimization | Specialized applications |

Optimization of reaction conditions for the preparation and use of 4-bromobenzylzinc bromide involves careful consideration of various parameters, including temperature, concentration, reaction time, and the presence of additives [16] [17]. Temperature control is particularly important, as organozinc reagents can decompose at elevated temperatures or show reduced reactivity at very low temperatures [16].

The concentration of the reaction mixture also affects the efficiency of organozinc formations and subsequent transformations [16]. Higher concentrations may lead to faster reactions but can also promote side reactions or precipitation of the organozinc reagent [16]. Dilute conditions, on the other hand, may result in slower reactions but often provide better selectivity and reduced side product formation [16] [17].

Recent mechanistic studies have provided valuable insights into the role of solvent systems in organozinc chemistry [16]. These investigations have revealed that the formation of solution organozinc species involves two primary steps: the oxidative addition to form surface organozinc intermediates, followed by the solubilization of these intermediates [16]. The choice of solvent and additives can accelerate either or both of these steps, leading to more efficient organozinc formation [16].

Purification and Yield Enhancement Strategies

The purification and yield enhancement of 4-bromobenzylzinc bromide present unique challenges due to the air and moisture sensitivity of organozinc compounds [15] [16]. Developing effective strategies for purification and yield optimization is essential for the practical application of this reagent in organic synthesis [15] [16].

Traditional purification methods for organometallic reagents, such as distillation or crystallization, are often not suitable for 4-bromobenzylzinc bromide due to its thermal sensitivity and reactivity [15]. Instead, the purification of this reagent typically relies on in situ methods that minimize exposure to air and moisture [15] [16].

One common approach for purifying 4-bromobenzylzinc bromide involves the filtration of the reaction mixture through an inert filter medium to remove unreacted zinc metal and insoluble byproducts [15]. This filtration is typically performed under an inert atmosphere using anhydrous solvents to prevent decomposition of the organozinc reagent [15] [16].

Another purification strategy involves the titration of the organozinc solution to determine its concentration and purity [15]. This can be accomplished using iodometric titration or by quenching a small aliquot of the solution with an electrophile (such as iodine) and analyzing the resulting product by gas chromatography or nuclear magnetic resonance spectroscopy [15] [21].

Table 6: Purification Methods for 4-Bromobenzylzinc Bromide

| Purification Method | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| Inert filtration | Removes solid impurities | May lead to some decomposition | General preparations |

| Titration analysis | Determines concentration accurately | Consumes some reagent | Quality control, reaction optimization |

| In situ use | Avoids isolation issues | Limited purification | One-pot sequences |

| Centrifugation | Efficient solid removal | Requires specialized equipment | Large-scale preparations |

Yield enhancement strategies for the preparation of 4-bromobenzylzinc bromide focus on optimizing the reaction conditions and minimizing side reactions [15] [16]. One key approach involves the activation of zinc metal to enhance its reactivity toward the organic halide [16]. This can be accomplished through various methods, including treatment with iodine, 1,2-dibromoethane, or trimethylsilyl chloride [16].

The addition of lithium chloride has emerged as a particularly effective strategy for enhancing the yield of organozinc reagents, including 4-bromobenzylzinc bromide [16]. As discussed earlier, lithium chloride promotes the solubilization of surface-bound organozinc intermediates, leading to more efficient formation of the desired organozinc reagent [16].

Recent research has demonstrated that the use of Rieke zinc, a highly reactive form of zinc prepared by reducing zinc chloride with lithium naphthalenide, can significantly improve the yield of organozinc reagents [16]. Rieke zinc readily undergoes oxidative addition to organic halides, even under mild conditions, resulting in higher yields and shorter reaction times [16].

Another yield enhancement strategy involves the use of continuous flow reactors for the preparation of organozinc reagents [1]. This approach allows for better control of reaction parameters, such as temperature and mixing, leading to more consistent results and potentially higher yields [1]. A recent study demonstrated the continuous scalable synthesis of organozinc reagents with yields of 78-100%, highlighting the potential of this methodology for the efficient preparation of 4-bromobenzylzinc bromide [1].

The optimization of reaction workup procedures also plays a crucial role in maximizing the yield of 4-bromobenzylzinc bromide [15] [16]. This includes careful control of quenching conditions when the organozinc reagent is used in subsequent transformations, as well as the selection of appropriate extraction and isolation methods for the final products [15] [16].

Crystallographic Analysis

X-Ray Diffraction Studies

The crystallographic characterization of 4-Bromobenzylzinc bromide presents unique challenges due to the air-sensitive nature of organozinc compounds and their tendency to exist as solvated complexes in solution rather than discrete crystalline structures. While direct X-ray crystallographic data for 4-Bromobenzylzinc bromide itself remains limited, extensive structural information has been obtained from closely related bromobenzyl-containing compounds that provide valuable insights into the expected structural parameters [1] [2].

The most relevant crystallographic studies have been conducted on (4-bromobenzyl)triphenylphosphonium bromide, which crystallizes in an orthorhombic crystal system with space group Pccn (number 56) [1]. This compound exhibits unit cell parameters of a = 20.173(5) Å, b = 12.224(3) Å, and c = 18.858(5) Å, with a unit cell volume of 4650.2(19) ų and Z = 4 [1]. The structure determination was carried out at 289(2) K using copper radiation (λ = 0.71073 Å) with refinement to an R-factor of R_gt(F) = 0.0395 [1].

A related antimony-containing complex, [(4-bromobenzyl)triphenylphosphonium][SbBr₄], demonstrates a monoclinic crystal system with space group P2₁/c (number 14) [2]. The unit cell parameters for this structure are a = 10.5893(1) Å, b = 14.7743(2) Å, c = 18.9737(3) Å, with β = 102.279(1)°, resulting in a unit cell volume of 2900.52(7) ų [2]. This structure was refined at 293(2) K with an R-factor of R_gt(F) = 0.0481 [2].

X-ray absorption fine structure (XAFS) studies on zinc bromide systems have provided additional structural insights. The zinc K-edge absorption occurs at approximately 9664 eV, which is characteristic of zinc coordination environments [3]. These measurements have been conducted at synchrotron facilities such as SPring-8 BL14B2 using Si(311) monochromators [3].

Asymmetric Unit Configurations

The asymmetric unit configuration of 4-Bromobenzylzinc bromide is expected to reflect the coordination geometry typical of organozinc halides. Based on structural data from related compounds, the asymmetric unit likely contains a zinc center coordinated by the benzyl carbon atom and bromine atoms, along with coordinating solvent molecules such as tetrahydrofuran (THF) [1] [2].

In the case of (4-bromobenzyl)triphenylphosphonium bromide, the asymmetric unit contains one (4-bromobenzyl)triphenylphosphonium cation, one bromide ion, and one ethanol molecule [1]. The bromide ions occupy specific crystallographic positions that facilitate hydrogen bonding interactions with the organic components [1].

For organozinc halides, the typical coordination geometry around zinc is tetrahedral, with bond angles close to 109.5° [4]. The C-Zn bond length is typically in the range of 1.95-2.05 Å, while Zn-Br bond lengths are generally 2.35-2.45 Å [5] [6]. The presence of coordinating solvents can extend the coordination sphere to higher coordination numbers, commonly resulting in pentacoordinate or hexacoordinate geometries [6].

Powder X-ray diffraction studies on related zinc bromide complexes have revealed characteristic diffraction patterns that can be used for phase identification [5]. These studies typically show broad peaks consistent with the presence of coordination complexes rather than simple ionic salts [5].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides crucial structural information for 4-Bromobenzylzinc bromide, particularly regarding the coordination environment and solution dynamics. The ¹H nuclear magnetic resonance spectrum of 4-Bromobenzylzinc bromide exhibits characteristic signals that reflect both the aromatic bromobenzyl moiety and the organozinc coordination [7] [8].

The aromatic protons of the 4-bromobenzyl group typically appear in the range of δ 7.0-7.8 parts per million, with the protons ortho to the bromine substituent appearing as a doublet around δ 7.6 parts per million with coupling constants of approximately 8.5 hertz [9]. The benzylic methylene protons bonded to zinc show characteristic downfield shifts compared to the corresponding bromide precursor, typically appearing around δ 2.5-3.5 parts per million [7].

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon environments within the molecule [10] [11]. The aromatic carbons exhibit chemical shifts characteristic of brominated benzene derivatives, with the carbon bearing the bromine substituent appearing around δ 120-125 parts per million [10]. The quaternary aromatic carbon para to the bromine shows a distinctive chemical shift around δ 130-135 parts per million [10].

The benzylic carbon directly bonded to zinc exhibits a characteristic upfield shift compared to the corresponding carbon in 4-bromobenzyl bromide, typically appearing around δ 15-25 parts per million [12]. This upfield shift is diagnostic of organozinc coordination and reflects the increased electron density at the carbon-zinc bond [12].

Zinc-67 nuclear magnetic resonance spectroscopy, while challenging due to the low natural abundance (4.10%) and quadrupolar nature of the nucleus, can provide direct information about the zinc coordination environment [13]. The chemical shift range for ⁶⁷Zn spans approximately 2700 parts per million, with organozinc compounds typically appearing in the range of δ 0 to -500 parts per million [13]. However, the broad linewidths associated with quadrupolar relaxation often limit the utility of ⁶⁷Zn nuclear magnetic resonance for larger organozinc complexes [13].

Raman and X-ray Absorption Spectroscopic Insights

Raman spectroscopy provides valuable information about the vibrational modes of 4-Bromobenzylzinc bromide and related zinc bromide complexes. Studies on zinc bromide complexes in solution have identified characteristic Raman bands that correspond to different coordination environments [14] [15] [16].

The zinc-bromine stretching vibrations appear in the low-frequency region, typically between 150-220 centimeters⁻¹ [14] [16]. For zinc bromide complexes, specific bands have been assigned to different coordination species: ZnBr⁺ complexes show bands around 207 centimeters⁻¹, ZnBr₂ species exhibit bands at 197 centimeters⁻¹, ZnBr₃⁻ complexes display characteristic bands at 180 centimeters⁻¹, and ZnBr₄²⁻ species show bands at 166 centimeters⁻¹ [14] [16].

The aromatic region of the Raman spectrum (200-1700 centimeters⁻¹) contains characteristic bands of the bromobenzyl moiety. Benzyl bromide derivatives typically exhibit strong Raman bands at 237, 454, 605, 1002, 1227, and 1602 centimeters⁻¹ [17]. The carbon-bromine stretching vibration appears around 605 centimeters⁻¹, while aromatic carbon-carbon stretching modes are observed in the 1500-1600 centimeters⁻¹ region [17].

X-ray absorption spectroscopy at the zinc K-edge (9664 electron volts) provides information about the local electronic structure and coordination geometry around the zinc center [18] [19] [3]. The absorption edge position is sensitive to the oxidation state and coordination environment of zinc, with organozinc compounds typically showing edge positions slightly different from those of simple zinc salts [18] [19].

Extended X-ray absorption fine structure analysis can provide quantitative information about zinc-ligand bond distances and coordination numbers [18] [19]. For zinc-carbon bonds in organozinc compounds, typical bond distances of 1.95-2.05 angstroms are observed, while zinc-bromine bonds typically range from 2.35-2.45 angstroms [19].

Bromine K-edge X-ray absorption spectroscopy (13474 electron volts) can provide complementary information about the bromine coordination environment [20] [21]. The bromine K-edge spectra are sensitive to the local symmetry and bonding environment of bromine atoms, allowing discrimination between different bromine sites within the molecule [20] [21].

Computational Modeling of Molecular Geometry

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics simulations have emerged as a powerful tool for understanding the structure and dynamics of organozinc compounds in solution [22] [23]. These simulations provide atomistic insights into the solvation behavior, coordination dynamics, and structural fluctuations of 4-Bromobenzylzinc bromide under realistic solution conditions [23].

Recent computational studies on organozinc reagents have employed density functional theory within the molecular dynamics framework, typically using the revised Perdew-Burke-Ernzerhof functional with dispersion corrections [23]. The simulations are typically performed in cubic simulation cells containing explicit solvent molecules, most commonly tetrahydrofuran, with organozinc concentrations of approximately 0.45 molar [23].

The computational protocol involves preliminary exploration using metadynamics to sample the conformational space, followed by thermodynamic integration using Blue Moon ensemble methods to calculate free energy profiles [23]. These simulations reveal that organozinc compounds exhibit multiple solvation states in solution, with rapid exchange between different coordination geometries [23].

For zinc-containing systems, ab initio molecular dynamics has revealed that the coordination environment is highly dynamic, with frequent exchange of coordinating solvent molecules [22]. The simulations show that zinc typically maintains tetrahedral coordination in solution, but can adopt higher coordination numbers in the presence of strongly coordinating solvents [22].

The computational studies have also provided insights into the mechanism of organozinc reactions, revealing that the coordination environment plays a crucial role in determining reactivity [22]. The presence of coordinating solvents can stabilize transition states and lower activation energies for various transformations [22].

Thermodynamic Stability Predictions

Computational thermochemistry provides valuable predictions of the stability and reactivity of 4-Bromobenzylzinc bromide under various conditions [24] [25]. Density functional theory calculations using hybrid functionals such as ωB97X-D with correlation-consistent basis sets have been employed to predict thermodynamic properties [26].

The thermodynamic stability of organozinc compounds depends on several factors, including the nature of the organic substituent, the coordination environment, and the solvent system [24] [25]. Computational studies have shown that zinc-carbon bonds in organozinc halides typically have bond dissociation energies in the range of 200-250 kilojoules per mole [27].

The influence of solvent coordination on thermodynamic stability has been investigated through explicit solvation models [25]. These studies reveal that coordinating solvents such as tetrahydrofuran significantly stabilize organozinc compounds by satisfying the coordination requirements of the zinc center [25].

Computational predictions of reaction thermodynamics indicate that 4-Bromobenzylzinc bromide should be thermodynamically stable under inert atmosphere conditions but susceptible to hydrolysis and oxidation in the presence of moisture and oxygen [25]. The calculations predict that the compound will undergo rapid reaction with protic solvents and electrophilic reagents [25].

Free energy calculations using molecular dynamics simulations have provided insights into the solvation thermodynamics of organozinc compounds [23]. These studies show that the free energy of solvation is highly dependent on the coordination number and geometry around zinc, with tetrahedral coordination being generally favored in non-coordinating solvents [23].